An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline
An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline
Abstract
5-chloro-2-(1H-imidazol-1-yl)aniline is a substituted aniline derivative incorporating a heterocyclic imidazole moiety. This unique structural combination makes it a valuable intermediate and building block in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—a primary aromatic amine, a chloro substituent, and an imidazole ring—offers diverse reaction possibilities for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization protocols, and essential handling information, tailored for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 5-chloro-2-(1H-imidazol-1-yl)aniline consists of an aniline ring substituted with a chlorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.
Caption: Chemical structure of 5-chloro-2-(1H-imidazol-1-yl)aniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | Not explicitly assigned; contextually derived from suppliers. | [1][2] |
| Molecular Formula | C₉H₈ClN₃ | [1][3] |
| Molecular Weight | 193.63 g/mol | [1][4] |
| InChI | InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | [3] |
| InChIKey | NXMIFEKRFFTKOE-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, absorption, and distribution. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structure and data from analogous compounds.
Expertise & Experience Insight:
The structure combines a lipophilic chlorophenyl group with polar aniline and imidazole functionalities. This duality suggests moderate solubility in a range of organic solvents and limited solubility in aqueous media, a common characteristic for drug-like small molecules. The aniline nitrogen is basic, while the imidazole ring is amphiprotic, capable of acting as both a weak acid and a weak base. The electron-withdrawing nature of the chloro group and the imidazole ring is expected to decrease the basicity of the aniline amine compared to aniline itself (pKa ≈ 4.6)[5].
Table 2: Core Physicochemical Data
| Property | Value / Expected Value | Comments | Source |
| Physical Form | Expected to be a solid at room temperature. | Based on analogous compounds like 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline which is a solid.[6] | [6] |
| Melting Point | Data not available. | For comparison, 4-(1H-Imidazol-1-yl)aniline melts at 143-147 °C.[7] | [7] |
| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. Aniline's boiling point is 184 °C.[8] | [8] |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The molecular structure supports solubility in polar organic solvents. | Inferred |
| pKa | Data not available. | Aniline pKa is ~4.6; Imidazole pKa is ~7.0. Substituents will alter these values. | [5] |
| LogP (predicted) | 1.6 | This predicted value indicates moderate lipophilicity. | [3] |
Analytical Characterization Workflow
Rigorous analytical validation is essential to confirm the identity, purity, and stability of a research compound. A multi-technique approach is standard practice.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is the logical choice for this molecule.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected due to the compound's moderate nonpolarity, allowing for effective retention and separation from potential impurities.
-
Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile. Acetonitrile is a common organic modifier with good UV transparency.
-
Modifier: 0.1% Formic Acid is added to both phases to control the ionization state of the basic aniline and imidazole nitrogens. This ensures sharp, symmetrical peak shapes by preventing interactions with residual silanols on the silica support.
-
Detection: UV detection at 254 nm is a suitable starting point, as the aromatic and heterocyclic rings are expected to have strong absorbance at this wavelength.
Caption: Standard workflow for HPLC-UV purity analysis.
Protocol 1: HPLC Purity Determination
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of 5-chloro-2-(1H-imidazol-1-yl)aniline at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis (Self-Validation):
-
The system suitability is confirmed if the retention time of the main peak is reproducible (<2% RSD) across multiple injections.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Structural Confirmation (Spectroscopy)
Mass Spectrometry (MS): LC-MS analysis using an electrospray ionization (ESI) source in positive mode is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 194.04. The characteristic 3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl) should be observed at m/z 194 and 196, providing definitive evidence of the compound's elemental composition.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the three protons of the imidazole ring, and the exchangeable protons of the NH₂ group. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, with aromatic carbons appearing in the 110-150 ppm range and imidazole carbons resonating in a similar region.
Synthesis and Handling
Synthetic Context
While a specific, validated synthesis for this molecule is not detailed in readily available literature, a plausible route involves the reaction of a suitably substituted aniline or o-phenylenediamine precursor with reagents to form the imidazole ring. Such syntheses provide context for potential impurities, which may include unreacted starting materials or regioisomeric byproducts.[9][10]
Safety, Handling, and Storage
Trustworthiness through Proactive Safety: All aniline derivatives should be handled with caution due to potential toxicity.[11] Heterocyclic compounds can also present hazards.[12]
-
Hazard Profile: Based on related compounds, 5-chloro-2-(1H-imidazol-1-yl)aniline should be considered potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[6] Recommended storage temperatures for similar compounds are often refrigerated (2-8°C).[4][16]
-
In case of Exposure:
Applications in Research and Development
The primary utility of 5-chloro-2-(1H-imidazol-1-yl)aniline lies in its role as a chemical intermediate. Its structural motifs are found in various biologically active molecules.
-
Medicinal Chemistry: The aniline and imidazole scaffolds are prevalent in drug discovery. This compound serves as a key building block for synthesizing libraries of novel compounds to be screened for therapeutic activity, particularly as potential enzyme inhibitors or receptor antagonists.[16]
-
Agrochemicals: Similar structures are used in the development of new herbicides and fungicides, where the molecule can be elaborated to target specific biological pathways in pests or weeds.[4]
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4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes. [Link]
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Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
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5-chloro-2-(1h-imidazol-1-yl)aniline. PubChemLite. [Link]
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5-Chloro-2-methylaniline. PubChem. [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. [Link]
- Synthesis method of 5-chloro-2-methyl aniline.
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Supplementary data. The Royal Society of Chemistry. [Link]
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Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]
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A High Specificity Aniline-based Mass Tag for Aldehyde Detection. PMC - NIH. [Link]
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5-chloro-1-methyl-1H-imidazole. PubChem. [Link]
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Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline,450399-92-5. Chem-Space. [Link]
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